4-(2-Methoxyphenyl)-1H-pyrazole
Overview
Description
4-(2-Methoxyphenyl)-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-1H-pyrazole typically involves the reaction of 2-methoxyphenyl hydrazine with a suitable carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Methoxyphenyl)-1H-pyrazole has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Methoxyphenyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-(2-Methoxyphenyl)-1H-pyrazole is similar to other pyrazole derivatives, such as 3-(2-methoxyphenyl)-1H-pyrazole and 5-(2-methoxyphenyl)-1H-pyrazole. it is unique in its specific substitution pattern and the resulting biological and chemical properties. The presence of the methoxy group at the 2-position of the phenyl ring can significantly influence the compound's reactivity and activity.
List of Similar Compounds
3-(2-Methoxyphenyl)-1H-pyrazole
5-(2-Methoxyphenyl)-1H-pyrazole
4-(3-Methoxyphenyl)-1H-pyrazole
4-(4-Methoxyphenyl)-1H-pyrazole
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Biological Activity
4-(2-Methoxyphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazoles, as a class, are known for their potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This article explores the biological activity of this compound through various studies and findings.
This compound can be synthesized through various methods, including the reaction of hydrazine derivatives with appropriate carbonyl compounds. The compound's structure features a pyrazole ring substituted with a methoxyphenyl group, which significantly influences its biological activity.
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Activity
The anticancer potential of pyrazoles has been extensively studied. This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to this compound have shown activity against a range of bacterial strains, including E. coli and S. aureus. A study indicated that specific modifications to the pyrazole structure enhanced antibacterial activity significantly .
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes and downregulation of inflammatory cytokines.
- Anticancer : Induction of apoptosis in cancer cells via mitochondrial pathways and inhibition of cell cycle progression.
- Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways in pathogens.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where one compound exhibited significant anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models . Another study demonstrated that a derivative showed potent inhibition against multiple cancer cell lines with promising selectivity profiles for tumor cells over normal cells .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-9(10)8-6-11-12-7-8/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCMYAIYTKTCJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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